(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-11-10-20-17(14-6-5-9-16(12-14)21(22)23)13-25-18(20)19-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNTUXWYJHJHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with a nitro-substituted benzaldehyde in the presence of a base, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed under hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The nitrophenyl group is often involved in electron transfer processes, while the thiazole ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
- (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)phenylamine
Uniqueness
Compared to similar compounds, (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl side chain and the nitrophenyl group enhances its solubility and ability to interact with various biological targets, making it a versatile compound for research and industrial applications.
Biological Activity
Introduction
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and cytotoxic properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole ring, which is known for its diverse biological activities. The molecular formula is , and its molecular weight is approximately 399.44 g/mol. The presence of the nitrophenyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2d | Staphylococcus aureus | 62.5 μg/mL |
| 2e | Candida albicans | 1.23 μg/mL |
| 2e | Candida parapsilosis | 1.23 μg/mL |
The above table summarizes findings where compounds derived from thiazoles demonstrated notable antimicrobial effects, particularly against Candida species, with MIC values comparable to established antifungal agents like ketoconazole .
Cytotoxicity Analysis
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested against NIH/3T3 cell lines to determine its IC50 values.
Table 2: Cytotoxicity Results
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| 2d | 148.26 | Moderate cytotoxicity |
| 2e | 187.66 | Higher cytotoxicity than 2d |
| Doxorubicin | >1000 | Control for high cytotoxicity |
The results indicate that while the compound exhibits some cytotoxic effects, they are significantly lower than those observed with conventional chemotherapeutic agents like doxorubicin, suggesting a potentially favorable therapeutic index .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, derivatives with similar structures have been shown to interact with the 14α-demethylase enzyme, crucial for fungal cell wall synthesis .
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives in treating infections caused by resistant strains of bacteria and fungi. One notable study demonstrated that a thiazole derivative exhibited an inhibition rate of over 60% against Aspergillus niger and Candida albicans, indicating its potential as a lead compound for further development .
Q & A
Q. What synthetic methodologies are used to prepare (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline?
The compound is synthesized via condensation reactions under reflux. A typical procedure involves reacting a thiazole precursor (e.g., 3-(2-methoxyethyl)thiazol-2(3H)-one) with 3-nitroaniline in a polar solvent (e.g., DMF or ethanol) at 100°C for 4–6 hours. Purification is achieved through recrystallization using methanol or ethanol, yielding 60–70% product. Key steps include tautomer stabilization of the thiazol-2(3H)-ylidene ring and regioselective nitro group incorporation .
Q. How is spectroscopic characterization (NMR, FT-IR) performed for this compound?
- ¹H/¹³C NMR : The methoxyethyl group (–OCH3) appears as a singlet at δ ~3.3 ppm in ¹H NMR. Aromatic protons from the 3-nitrophenyl group resonate between δ 7.5–8.5 ppm. The thiazole C–H proton is absent due to tautomerization, confirmed by ¹³C NMR signals at ~160 ppm (C=N) .
- FT-IR : Absence of N–H stretch (~3300 cm⁻¹) confirms imine tautomerization. Key peaks include C=N (1600 cm⁻¹), NO2 asymmetric/symmetric stretches (1520/1340 cm⁻¹), and C–O–C (1100 cm⁻¹) .
Q. What structural features dictate its stability and reactivity?
The Z-configuration of the imine group (verified by NOESY correlations), electron-withdrawing nitro group (enhancing electrophilicity), and methoxyethyl side chain (improving solubility) are critical. Intramolecular hydrogen bonding between the nitro group and thiazole protons stabilizes the planar conformation, as observed in analogous structures .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and tautomeric behavior?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals, revealing a HOMO-LUMO gap of ~3.8 eV, indicating moderate reactivity. The nitro group lowers HOMO energy (-6.2 eV), increasing electrophilicity. Solvent corrections (e.g., polarizable continuum model for DMSO) reduce deviations between experimental and theoretical UV-Vis λmax to <5 nm .
Q. What experimental approaches assess enzyme inhibition mechanisms?
Carbonic anhydrase inhibition is evaluated using kinetic assays:
- Procedure : Pre-incubate enzyme with compound (0.1–100 μM), then monitor hydrolysis of para-nitrophenyl acetate at 405 nm.
- Analysis : Lineweaver-Burk plots differentiate inhibition types. For this compound, a Ki of 12.3 nM (competitive inhibition) is reported against bovine carbonic anhydrase, with IC50 values validated via dose-response curves .
Q. How do structural modifications influence bioactivity?
Systematic structure-activity relationship (SAR) studies show:
- Replacing 3-nitrophenyl with 4-methoxyphenyl reduces inhibitory activity (IC50 increases from 15 nM to 210 nM).
- Extending the methoxyethyl chain improves logP by 0.8, enhancing blood-brain barrier penetration.
- Substituent electronegativity (e.g., NO2 vs. Cl) correlates with binding affinity (R² = 0.89) in docking studies .
Q. How are contradictions between experimental and computational data resolved?
Discrepancies in NMR shifts (e.g., δ 8.2 ppm experimental vs. δ 8.0 ppm theoretical for aromatic protons) arise from solvent effects. Explicit solvent modeling (e.g., DMSO in Gaussian) and variable-temperature NMR experiments identify tautomer populations. Dynamic NMR at 298–323 K reveals a 70:30 equilibrium favoring the Z-tautomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
